molecular formula C13H15NO4 B1267135 ethyl 4-(acetoacetylamino)benzoate CAS No. 30764-23-9

ethyl 4-(acetoacetylamino)benzoate

Cat. No.: B1267135
CAS No.: 30764-23-9
M. Wt: 249.26 g/mol
InChI Key: WGVWLSNSCLVHLC-UHFFFAOYSA-N
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Description

ethyl 4-(acetoacetylamino)benzoate is an organic compound with the molecular formula C13H15NO4. It is also known by other names such as this compound . This compound is characterized by the presence of an ethyl ester group attached to a benzoic acid derivative, which is further substituted with an acetoacetylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3-oxobutanamido)benzoate typically involves the esterification of 4-aminobenzoic acid with ethyl acetoacetate. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst . The reaction proceeds through the formation of an intermediate, which is then converted to the final product by heating and refluxing.

Industrial Production Methods

In industrial settings, the production of ethyl 4-(3-oxobutanamido)benzoate may involve the use of modified clay as a solid acid catalyst to improve the conversion rate and reduce environmental impact . This method avoids the use of corrosive sulfuric acid and minimizes waste production.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-(acetoacetylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Comparison with Similar Compounds

ethyl 4-(acetoacetylamino)benzoate can be compared with other similar compounds such as:

Uniqueness

The uniqueness of ethyl 4-(3-oxobutanamido)benzoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

ethyl 4-(3-oxobutanoylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-3-18-13(17)10-4-6-11(7-5-10)14-12(16)8-9(2)15/h4-7H,3,8H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVWLSNSCLVHLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00301367
Record name ethyl 4-(3-oxobutanamido)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00301367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30764-23-9
Record name 30764-23-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142630
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 4-(3-oxobutanamido)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00301367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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